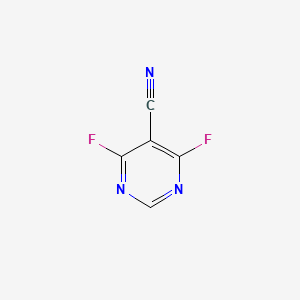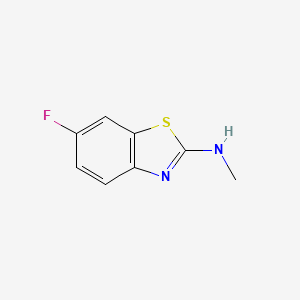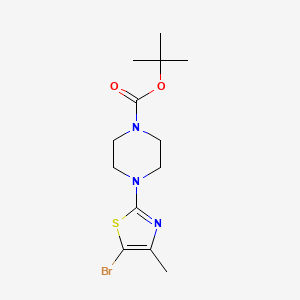![molecular formula C13H21NO4 B13477947 Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13477947.png)
Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a formyl group, an oxa-bridge, and a tert-butyl ester group. Its molecular formula is C12H19NO4, and it is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The formyl group is then introduced through a formylation reaction, often using reagents like formic acid or formyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the formyl group.
Aplicaciones Científicas De Investigación
Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The spirocyclic structure provides stability and specificity to the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate: Similar spirocyclic structure but with an oxo group instead of a formyl group.
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Similar spirocyclic structure but with an oxo group at a different position.
Tert-butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate: Similar spirocyclic structure but with a different substitution pattern.
Uniqueness
Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The combination of the spirocyclic core and the formyl group makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H21NO4 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-10(9-15)13(14)4-6-17-7-5-13/h9-10H,4-8H2,1-3H3 |
Clave InChI |
UOGJRIWVFITSAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C12CCOCC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


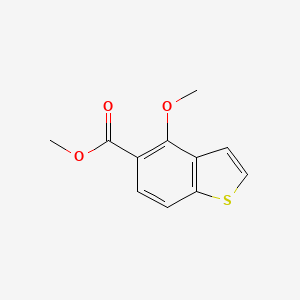
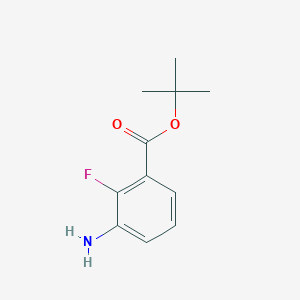
![dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13477882.png)
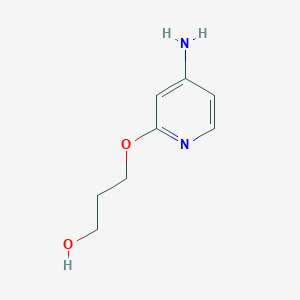
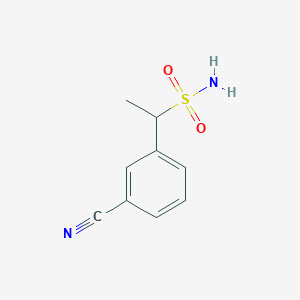
![2-(5-(2-Methoxyethoxy)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13477902.png)
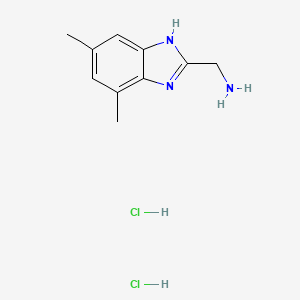
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid](/img/structure/B13477913.png)
![5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13477918.png)
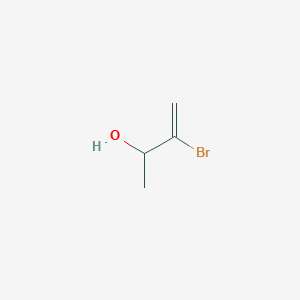
![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13477932.png)
